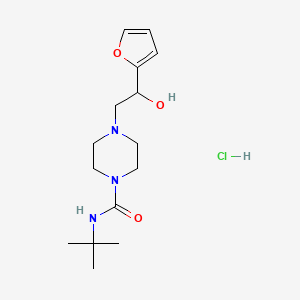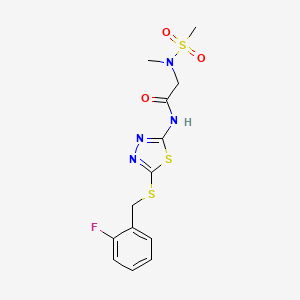![molecular formula C23H22FNO4 B2857809 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2137567-19-0](/img/structure/B2857809.png)
6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid” is a complex organic molecule. It has a molecular weight of 395.43 . The InChI code for this compound is 1S/C23H22FNO4/c24-23(20(26)27)14-25(13-22(23)10-5-11-22)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27) .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorene moiety attached to a spiro[3.4]octane ring system via a methoxy carbonyl group . The spiro[3.4]octane ring system also contains a fluorine atom and a carboxylic acid group .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 395.43 . The InChI code for this compound is 1S/C23H22FNO4/c24-23(20(26)27)14-25(13-22(23)10-5-11-22)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27) .Applications De Recherche Scientifique
Anticonvulsant Activity A study on the synthesis and anticonvulsant activity of fluorinated N-phenyl- and N-benzyl-2-azaspiro[4.4]nonane- and [4.5]decane-1,3-dione derivatives highlighted the impact of fluoro or trifluoromethyl substituents on anticonvulsant efficacy. These modifications showed increased activity compared to chloro, methoxy, or methyl analogues, suggesting the potential of fluoro-substituted azaspiro compounds in anticonvulsant drug development (Obniska et al., 2006).
Antibacterial Applications Novel fluorinated quinolines with azaspiro[2.4]heptan-5-yl moieties demonstrated potent in vitro and in vivo antibacterial activity against respiratory pathogens. These compounds, particularly effective against multidrug-resistant and quinolone-resistant strains, highlight the role of such structures in developing new treatments for respiratory tract infections (Odagiri et al., 2013).
Fluorescent Labeling and Sensing 6-Methoxy-4-quinolone, a stable fluorophore derived from 5-methoxyindole-3-acetic acid, exhibited strong fluorescence in a broad pH range and high stability, making it an ideal candidate for fluorescent labeling and biomedical analysis (Hirano et al., 2004).
Fluorofunctionalisation of Alkenes Research on 1-fluoro-4-hydroxy-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) demonstrated its efficacy as a reagent for selective fluorofunctionalisation of alkenes under mild conditions. This method opens pathways for introducing fluorine atoms into organic molecules, broadening the scope of synthetic chemistry applications (Stavber et al., 1995).
Conformationally Constrained Dipeptide Isosteres Studies on bicycles derived from tartaric acid and α-amino acids introduced a novel class of conformationally constrained dipeptide isosteres. These structures, based on enantiopure 3-aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids, have potential applications in peptide synthesis and drug design (Guarna et al., 1999).
Safety and Hazards
Propriétés
IUPAC Name |
6-(9H-fluoren-9-ylmethoxycarbonyl)-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FNO4/c24-23(20(26)27)14-25(13-22(23)10-5-11-22)21(28)29-12-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19H,5,10-14H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGLSQWHSYYINTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2(C(=O)O)F)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2137567-19-0 |
Source


|
| Record name | 6-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-fluoro-6-azaspiro[3.4]octane-8-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)-2-(2-fluorophenoxy)ethanone](/img/structure/B2857739.png)


![3-Methyl-2-(2-methylprop-2-enyl)-1-piperidin-1-ylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2857744.png)
![3-(2,5-dimethoxyphenyl)-9-(1,1-dioxidotetrahydrothiophen-3-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2857745.png)

![4-[benzyl(methyl)amino]-N-(2-methoxybenzyl)-6-methylpyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2857748.png)